Org 24598 lithium salt
CAS No.: 722456-08-8
Cat. No.: VC0004805
Molecular Formula: C19H19F3LiNO3
Molecular Weight: 373.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 722456-08-8 |
---|---|
Molecular Formula | C19H19F3LiNO3 |
Molecular Weight | 373.3 g/mol |
IUPAC Name | lithium;2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetate |
Standard InChI | InChI=1S/C19H20F3NO3.Li/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22;/h2-10,17H,11-13H2,1H3,(H,24,25);/q;+1/p-1/t17-;/m1./s1 |
Standard InChI Key | VMQXVSNARQMSDL-UNTBIKODSA-M |
Isomeric SMILES | [Li+].CN(CC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)[O-] |
SMILES | [Li+].CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)[O-] |
Canonical SMILES | [Li+].CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)[O-] |
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
Org 24598 lithium salt, systematically named N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt, features a stereospecific R-configuration at the chiral center of its propyl chain . The compound’s structure integrates a trifluoromethylphenoxy group, enhancing its lipid solubility and blood-brain barrier permeability, which is critical for central nervous system (CNS) activity .
The lithium counterion stabilizes the carboxylate moiety, ensuring solubility in aqueous solutions (>2 mg/mL in water) . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its planar aromatic systems and the intramolecular hydrogen bonding between the glycine carboxylate and the lithium ion .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 373.3 g/mol |
CAS Number | 722456-08-8 |
Solubility (H₂O) | >2 mg/mL at 25°C |
Storage Conditions | 2–8°C (desiccated) |
Appearance | White to off-white solid |
Stability and Solubility Profile
Org 24598 lithium salt exhibits stability under refrigerated (2–8°C) and desiccated conditions, with no reported decomposition over 24 months . In non-aqueous solvents, its solubility follows the trend ethanol > dimethyl sulfoxide (DMSO) > acetonitrile > propylene carbonate, aligning with the dielectric constants of these solvents . Lithium salts generally display higher solubility in polar aprotic solvents due to strong ion-dipole interactions, a property leveraged in formulating injectable research solutions .
Mechanism of Action: GlyT-1 Inhibition and NMDA Receptor Modulation
Selective Glycine Transporter-1 Inhibition
GlyT-1, primarily expressed in glial cells, regulates glycine reuptake at glutamatergic synapses. Org 24598 lithium salt binds to GlyT-1 with a half-maximal inhibitory concentration () of 6.9 nM, showing >100-fold selectivity over GlyT-2 and negligible affinity for GABA, dopamine, or serotonin transporters . This specificity arises from interactions between the compound’s trifluoromethylphenoxy group and hydrophobic residues in GlyT-1’s substrate-binding pocket .
Enhancement of NMDA Receptor Function
By inhibiting GlyT-1, Org 24598 increases synaptic glycine concentrations, which act as a co-agonist at the NMDA-R glycine-binding site. In rat spinal cord slices, 10 µM Org 24598 prolonged glycinergic inhibitory postsynaptic current (IPSC) decay times by 40–60% and amplified NMDA-R-mediated excitatory postsynaptic currents (EPSCs) by 25%, effects abolished by the NMDA-R antagonist MK-801 . These findings underscore its role in facilitating NMDA-R-dependent synaptic plasticity, a process critical for learning and memory .
Pharmacological Effects in Preclinical Models
Cognitive Enhancement and Memory Recovery
In rats exposed to binge-like ethanol, a single dose of Org 24598 (0.3–0.6 mg/kg, intraperitoneal) reversed object recognition and spatial memory deficits, normalizing discrimination indices to control levels . This recovery was blocked by co-administration of the glycine-site antagonist L-701,324 (5 mg/kg), confirming NMDA-R-dependent mechanisms . Similarly, maternal separation-induced impairments in Barnes maze reversal learning were ameliorated by Org 24598, reducing errors by 35% over three days .
Applications in Experimental Research
Electrophysiological Studies
Org 24598 is widely used in patch-clamp experiments to isolate glycinergic currents. At 10 µM, it prolongs IPSC decay time constants () from 12.5 ± 1.2 ms to 18.3 ± 1.5 ms in spinal cord neurons, enabling precise measurement of glycine spillover and transporter kinetics .
Behavioral Pharmacology
Researchers employ Org 24598 in fear conditioning, Morris water maze, and passive avoidance paradigms to dissect glycine’s role in aversive memory consolidation . Doses of 0.1–1.0 mg/kg are typically administered 30 minutes pre-test to avoid confounding acute anxiolytic effects .
Recent Advances and Future Directions
Maternal Separation and Ethanol Withdrawal Studies
A 2024 study demonstrated that Org 24598 (0.3 mg/kg) normalized reversal learning deficits in maternally separated rats, reducing escape latency by 22% compared to vehicle-treated controls . Concurrent microdialysis revealed a 200% increase in dorsal spinal cord glycine levels, corroborating target engagement .
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